

What are the physical properties of Hexafluorothioacetone gas?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hexafluorothioacetone

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An In-depth Technical Guide to the Physical Properties of **Hexafluorothioacetone** Gas

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluorothioacetone (CF_3CSCF_3) is a perfluorinated thione that exists as a distinct blue gas under standard conditions.^[1] Its unique electronic structure and high reactivity make it a compound of significant interest in organofluorine chemistry and for the synthesis of complex fluorinated molecules. Unlike many other thiocarbonyl compounds, **hexafluorothioacetone** is stable and does not readily form thioenol tautomers, nor is it attacked by water or oxygen at standard conditions.^[1] This guide provides a comprehensive overview of its physical properties, experimental protocols for its synthesis, and key chemical transformations.

Physical Properties of Hexafluorothioacetone

The fundamental physical characteristics of **hexafluorothioacetone** are summarized in the table below.

Property	Value
Chemical Formula	C ₃ F ₆ S
Molar Mass	182.08 g·mol ⁻¹ [1]
Appearance	Blue Gas [1]
Boiling Point	8 °C (281 K) [1]
Physical State	Below 8 °C, it condenses into a blue liquid. [1]

Spectroscopic Properties and Color

The characteristic blue color of **hexafluorothioacetone** gas is a result of weak electronic transitions in the visible spectrum.[\[2\]](#) Specifically, it exhibits absorption bands between 800–675 nm and 725–400 nm, which are attributed to T₁–S₀ and S₁–S₀ transitions, respectively.[\[1\]](#) [\[2\]](#) These transitions involve the promotion of an electron from a non-bonding orbital to an anti-bonding π* orbital (n–π* transition).[\[2\]](#) In addition to its visible light absorption, **hexafluorothioacetone** has a strong absorption band in the ultraviolet region, between 230–190 nm, which corresponds to a π–π* transition.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Synthesis of Hexafluorothioacetone

The original synthesis of **hexafluorothioacetone** was reported by Middleton in 1961. The protocol involves the reaction of bis(perfluoroisopropyl)mercury with sulfur at elevated temperatures.

Protocol: Synthesis via Bis(perfluoroisopropyl)mercury

- Reactants: Bis(perfluoroisopropyl)mercury and elemental sulfur.
- Procedure: The reactants are heated together, causing them to boil.
- Reaction: The sulfur atom displaces the mercury, yielding **hexafluorothioacetone** gas.
- Collection: The resulting blue gas is collected.

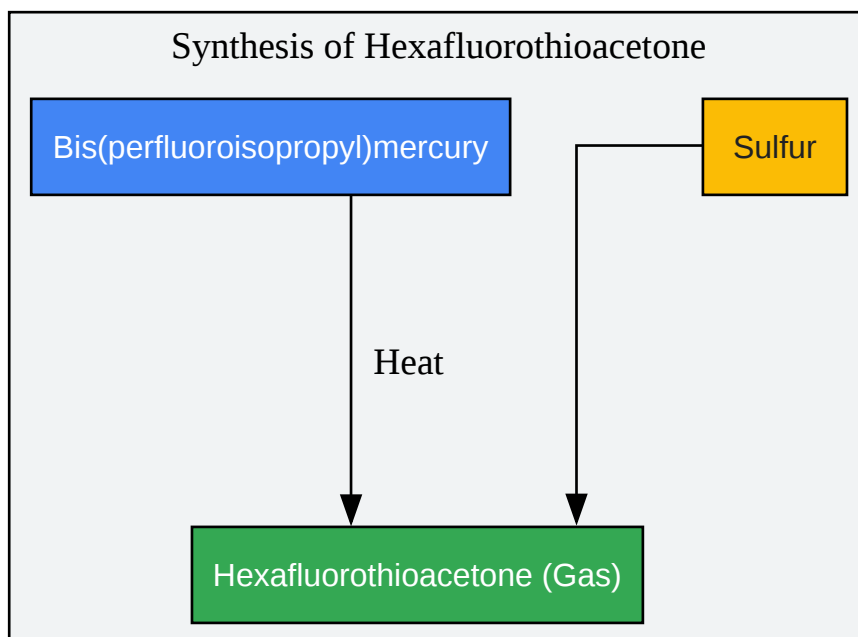
An alternative pathway to **hexafluorothioacetone** involves the thermal decomposition of its dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane.

Protocol: Monomer Regeneration from Dimer

- Starting Material: 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane.
- Procedure: The dimer is heated.
- Reaction: The thermal energy causes the dithietane ring to cleave, yielding two molecules of **hexafluorothioacetone**.
- Collection: The resulting blue gas is collected.

Chemical Reactions and Pathways

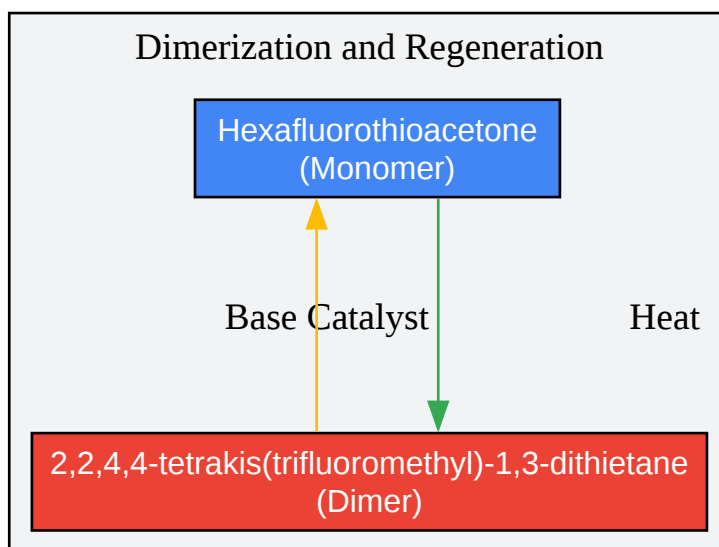
A key reaction of **hexafluorothioacetone** is its dimerization, which is triggered by the presence of bases, such as amines.^[1] This reaction is reversible, with the monomer being regenerated upon heating.^[1]



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Initial synthesis of **hexafluorothioacetone** gas.

The dimerization process is an important characteristic of **hexafluorothioacetone**'s reactivity.



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Reversible dimerization of **hexafluorothioacetone**.

Hexafluorothioacetone is also highly reactive towards alkenes and dienes, undergoing addition reactions.^[1] For instance, it reacts with butadiene at temperatures as low as -78 °C to form 2,2-bis-(trifluoromethyl)-3,6-dihydro-2H-l-thiapyran.^[1]

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References

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- To cite this document: BenchChem. [What are the physical properties of Hexafluorothioacetone gas?]. BenchChem, [2025]. [Online PDF]. Available at:

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